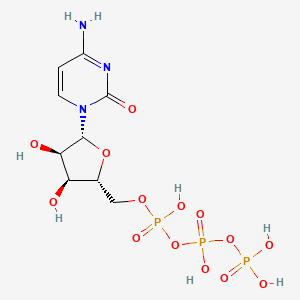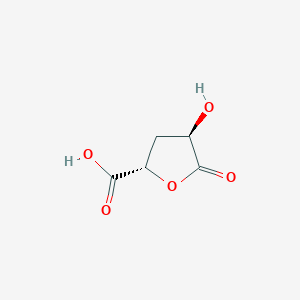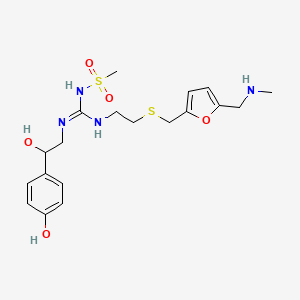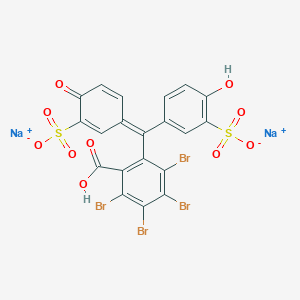![molecular formula C11H20N2O2 B1142580 叔丁基-N-[(1S,2R)-1-氰基-2-甲基丁基]氨基甲酸酯 CAS No. 115654-61-0](/img/structure/B1142580.png)
叔丁基-N-[(1S,2R)-1-氰基-2-甲基丁基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Boc-leucine-nitrile is a chemical compound that belongs to the class of nitriles. It is a derivative of leucine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a nitrile group (-CN) and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
科学研究应用
(S)-N-Boc-leucine-nitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for peptidomimetics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-leucine-nitrile typically involves the following steps:
Protection of Leucine: The amino group of leucine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Nitrile Group: The carboxylic acid group of the Boc-protected leucine is then converted to a nitrile group. This can be done using reagents such as thionyl chloride (SOCl2) followed by treatment with sodium cyanide (NaCN).
Industrial Production Methods
In an industrial setting, the production of (S)-N-Boc-leucine-nitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow techniques may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
(S)-N-Boc-leucine-nitrile can undergo various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Hydrolysis: (S)-N-Boc-leucine.
Reduction: (S)-N-Boc-leucine amine.
Deprotection: (S)-leucine nitrile.
作用机制
The mechanism of action of (S)-N-Boc-leucine-nitrile depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc group provides steric hindrance, while the nitrile group can form interactions with amino acid residues in the enzyme’s active site.
相似化合物的比较
(S)-N-Boc-leucine-nitrile can be compared with other similar compounds such as:
(S)-N-Boc-valine-nitrile: Similar structure but with a different side chain (valine instead of leucine).
(S)-N-Boc-isoleucine-nitrile: Similar structure but with a different side chain (isoleucine instead of leucine).
Uniqueness
The uniqueness of (S)-N-Boc-leucine-nitrile lies in its specific side chain and the presence of both the Boc protecting group and the nitrile group. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research.
属性
IUPAC Name |
tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVKXQXWQJUTR-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)](/img/new.no-structure.jpg)




![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)

